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Compound of Interest

Compound Name: 16-Hentriacontanone

Cat. No.: B1678345

For researchers and professionals in drug development and organic synthesis, unequivocal
structural confirmation of synthesized compounds is paramount. This guide provides a
comparative overview of the essential analytical techniques for characterizing 16-
Hentriacontanone, a long-chain aliphatic ketone. We present expected experimental data,
detailed analytical protocols, and a comparison with an alternative long-chain ketone, 18-
Pentatriacontanone (Stearone), to offer a comprehensive framework for structural verification.

Physicochemical Properties

A foundational step in compound verification is the determination of its physical properties.
These macroscopic observables provide a preliminary assessment of sample purity and
identity. Below is a comparison of the key physicochemical properties of 16-Hentriacontanone
and Stearone.
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18-Pentatriacontanone

Property 16-Hentriacontanone
(Stearone)
Molecular Formula C31H620[1] Cs35H700]2]
Molecular Weight 450.82 g/mol [1] 506.93 g/mol [2]
CAS Number 502-73-8[1] 504-53-0
Melting Point 82-83 °C 86-87 °C
Boiling Point ~484 °C (estimated) 345 °C at 12 mmHg
White to light yellow powder or )
Appearance Off-white powder
crystal
Solubility Soluble in chloroform Soluble in benzene

Spectroscopic Analysis for Structural Elucidation

The definitive confirmation of the molecular structure of synthesized 16-Hentriacontanone
relies on a combination of spectroscopic techniques. Each method provides unique insights
into the molecular framework, and together they offer a complete picture of the compound's

identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.
1H NMR Spectroscopy

In the *H NMR spectrum of 16-Hentriacontanone, the symmetry of the molecule results in a
simplified spectrum. The protons on the carbons alpha to the carbonyl group (C-15 and C-17)
are deshielded and appear as a characteristic triplet. The large number of methylene groups in
the long alkyl chains will overlap to form a broad multiplet, while the terminal methyl groups will
appear as a triplet upfield.

13C NMR Spectroscopy
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The 3C NMR spectrum is characterized by the downfield signal of the carbonyl carbon. Due to
the molecule's symmetry, only 16 distinct carbon signals are expected.

Expected NMR Data for 16-Hentriacontanone

Chemical Shift o ] ]

1H NMR Multiplicity Integration Assignment
() ppm

~2.40 Triplet 4H -CH2-C(=0)-

~1.25 Multiplet 52H -(CH2)26-

~0.88 Triplet 6H -CHs

13C NMR Chemical Shift (8) ppm Assignment

~212 C=0 (C-16)

~42 -CH2-C(=0)- (C-15, C-17)

~32 -CH2-

~29 -(CH2)n-

~24 -CH2-

~22 -CH2-

~14 -CHs

Note: The chemical shifts for the methylene groups in the long chains will be very close and
may overlap significantly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 16-
Hentriacontanone, the most prominent feature is the strong absorption band corresponding to
the carbonyl (C=0) group.

Expected IR Data for 16-Hentriacontanone
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Frequency (cm~1) Intensity Assignment

~2918 Strong C-H stretch (alkane)
~2850 Strong C-H stretch (alkane)
~1715 Strong C=0 stretch (ketone)
~1465 Medium C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure. For long-chain ketones, characteristic
fragmentation occurs via o-cleavage on either side of the carbonyl group.

Expected Mass Spectrometry Data for 16-Hentriacontanone

m/z Relative Intensity Assignment

450 Low [M]* (Molecular ion)

239 High [CH3(CH2)13CO]* (a-cleavage)
211 Medium [CH3(CH2)14]* (a-cleavage)

Experimental Protocols
Synthesis of 16-Hentriacontanone via Grighard Reaction

This protocol describes a plausible synthetic route to 16-Hentriacontanone using a Grignard

reagent.

Materials:

e 1-Bromopentadecane
e Magnesium turnings

e Anhydrous diethyl ether
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Palmitoyl chloride (Hexadecanoyl chloride)
Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate

Standard laboratory glassware for anhydrous reactions

Procedure:

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask
equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium
turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-
bromopentadecane in anhydrous diethyl ether to the magnesium turnings with stirring. The
reaction is exothermic and should be controlled by the rate of addition. After the addition is
complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent
(pentadecylmagnesium bromide).

Reaction with Acid Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a
solution of palmitoyl chloride in anhydrous THF to the stirred Grignard solution. Maintain the
temperature at 0 °C during the addition.

Work-up: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for an additional 2 hours. Quench the reaction by slowly adding
saturated aqueous ammonium chloride solution.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with
diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
from a suitable solvent (e.g., ethanol or acetone) to yield pure 16-Hentriacontanone.

Analytical Instrumentation Protocols

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or higher

spectrometer using CDCls as the solvent and tetramethylsilane (TMS) as an internal
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standard.

» IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

e Mass Spectrometry: The mass spectrum is acquired using a gas chromatograph coupled to
a mass spectrometer (GC-MS) with electron ionization (El).

Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and characterization workflow for 16-
Hentriacontanone.
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Caption: Synthetic workflow for 16-Hentriacontanone.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1678345?utm_src=pdf-body
https://www.benchchem.com/product/b1678345?utm_src=pdf-body
https://www.benchchem.com/product/b1678345?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Synthesized 16-Hentriacontanone

g

Physicochemical Properties
(Melting Point, etc.)

IR Spectroscopy Mass Spectrometry

NMR Spectroscopy
(*H and 3C)

Structure Confirmed

Click to download full resolution via product page
Caption: Analytical workflow for structure confirmation.

This guide provides a robust framework for the synthesis and structural confirmation of 16-
Hentriacontanone, ensuring the integrity and reliability of research outcomes in the fields of
chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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